Scientific Field: Chemistry, specifically plasmon-driven chemical reactions.
Summary of the Application: 2-Amino-5-nitrobenzenethiol (2A-5-NBT) is used in plasmon-driven selective reduction reactions to produce 3,3’-dimercapto-4,4’-diaminoazobenzene, an azobenzene derivative.
Methods of Application: The process involves using surface-enhanced Raman scattering (SERS) spectroscopy, supported by theoretical calculations.
Results or Outcomes: The experimental results revealed that aqueous environments were preferable to ambient atmospheric environments for this selective reduction reaction.
Scientific Field: Materials Science, specifically the synthesis of organic single crystals.
Summary of the Application: 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals.
Methods of Application: The crystals were grown using the conventional slow evaporation solution technique (SEST).
Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C.
Scientific Field: Chemistry, specifically chemical fixation of CO2.
Summary of the Application: 2-Aminobenzenethiols, including 2-Amino-5-nitrobenzenethiol, are used in the chemical fixation of CO2 into benzothiazol(on)es.
Methods of Application: The process involves the cyclization of easily accessible 2-aminobenzenethiols with CO2.
Results or Outcomes: The cyclization of 2-aminobenzenethiols with CO2 has been recognized as a significant advancement in the synthesis of benzothiazole and benzothiazol-2-one derivatives.
Scientific Field: Material Science.
Summary of the Application: 2-Amino-5-nitrobenzenethiol is used in the synthesis of materials, including organic single crystals.
Scientific Field: Chemistry, specifically the synthesis of functionalized azole compounds.
Summary of the Application: 2-Aminobenzenethiols, including 2-Amino-5-nitrobenzenethiol, are used in the chemical fixation of CO2 into functionalized azole compounds.
Results or Outcomes: The cyclization of 2-aminobenzenethiols with CO2 has been recognized as a significant advancement in the synthesis of functionalized azole compounds.
Scientific Field: Chemistry, specifically the synthesis of aromatic azobenzene derivative compounds.
Summary of the Application: 2-Amino-5-nitrobenzenethiol is used in plasmon-driven selective reduction reactions to synthesize aromatic azobenzene derivative compounds.
Methods of Application: The process involves using surface-enhanced Raman scattering (SERS) spectroscopy.
2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C₆H₆N₂O₂S. It features a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a thiol group (-SH). This compound is characterized by its yellow crystalline appearance and has applications in various chemical and biological contexts. Its unique structure allows it to participate in a range of
2-Amino-5-nitrobenzenethiol is known for its role in selective reduction reactions. For instance, it can be reduced under plasmonic conditions to form 3,3'-dimercapto-4,4'-diaminoazobenzene, an azobenzene derivative. This process involves the selective reduction of the nitro groups while preserving the amine functionality. The reaction is favored in aqueous environments compared to ambient atmospheric conditions, where the product can revert back to the original compound due to instability .
The synthesis of 2-amino-5-nitrobenzenethiol typically involves several steps:
These methods can vary based on the desired purity and yield of the final product.
2-Amino-5-nitrobenzenethiol is utilized in various applications:
Studies on 2-amino-5-nitrobenzenethiol have highlighted its interactions with other chemical species during reduction reactions. For example, it can interact with metal nanoparticles in plasmonic environments, leading to novel pathways for synthesizing complex organic molecules like azobenzene derivatives . These interactions are crucial for understanding how this compound can be manipulated for various synthetic applications.
Several compounds share structural similarities with 2-amino-5-nitrobenzenethiol. Below is a comparison of these compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
2-Amino-5-nitrophenol | Contains an amino and nitro group | Used primarily as a dye intermediate |
2-Amino-4-nitrophenol | Similar amino and nitro substitutions | Different positional isomer with distinct reactivity |
3-Amino-4-nitrophenol | Amino group at position 3 | Exhibits different biological activity |
2-Amino-5-nitrothiazole | Contains a thiazole ring instead of benzene | Used in pharmaceutical applications |
Each of these compounds demonstrates unique reactivity profiles and applications based on their functional groups' positioning and nature.
2-Amino-5-nitrobenzenethiol is reported as a pale-yellow to yellow-brown crystalline solid at ambient temperature [1] [2].
Property | Value | Source | Notes |
---|---|---|---|
Melting point | 87 – 90 °C [3] [2] | Measured (Sigma-Aldrich catalogue) and validated by ChemicalBook | Sharp melt indicates high purity |
Boiling point (predicted) | 362 ± 27 °C [3] | Quantum-chemical estimation (ChemicalBook) | No experimental value located |
Property | Value | Source |
---|---|---|
Density (predicted) | 1.465 ± 0.06 g cm⁻³ [3] | ChemicalBook estimation |
Water solubility | Practically insoluble; qualitative descriptions only [4] | Inferred from SERS work in aqueous media |
Organic-solvent behaviour | Readily disperses in polar aprotic solvents, consistent with logP values (see Section 1.3.1) | Derived from descriptor data |
Ionisable site | pKₐ (predicted) | Interpretation |
---|---|---|
Thiol S–H | 6.80 ± 0.26 [5] | Comparable to other aromatic thiols; deprotonates near neutral pH |
Protonated aniline N–H⁺ | ca. 2–3 (DFT-based estimates for nitro-substituted anilines [6]) | Nitro substituent strongly lowers basicity versus aniline |
At physiological pH, the molecule predominantly exists as the neutral zwitterion: deprotonated thiolate and unprotonated aniline nitrogen.
Descriptor | Value | Method | Source |
---|---|---|---|
LogP (X-logP3) | 2.57 [11] | Chemsrc calculation | |
LogP (ALogP98) | 1.18 [12] | Chemspace/Cactvs |
The span reflects algorithm choice; both values place the molecule at the cusp of moderate lipophilicity.
Topological polar surface area = 69 Ų [12], indicating moderate polarity consistent with poor passive blood–brain barrier permeability.
Parameter | Count | Source |
---|---|---|
Hydrogen-bond donors | 2 (thiol S–H, aniline N–H) [12] | |
Hydrogen-bond acceptors | 3 (nitro oxygens ×2, aniline nitrogen) [12] |
Category | Key Metric | Value |
---|---|---|
Appearance | Physical state | Pale-yellow crystalline solid [1] [2] |
Thermal | Melting point | 87 – 90 °C [3] [2] |
Thermal | Boiling point (calc.) | 362 °C [3] |
Density | ρ (calc.) | 1.465 g cm⁻³ [3] |
Solubility | Water | Practically insoluble [4] |
Acid–base | Thiol pKₐ | 6.80 [5] |
Acid–base | Conj. acid pKₐ (amine) | ~2–3 [6] |
LogP | 1.18–2.57 [11] [12] | |
Polar surface area | 69 Ų [12] | |
H-bond donors | 2 [12] | |
H-bond acceptors | 3 [12] |
Plasmon-mediated catalysis has positioned 2-Amino-5-nitrobenzenethiol as a benchmark probe molecule. In situ surface-enhanced Raman scattering confirms: